2,3-Diaminosuccinic acid
Overview
Description
2,3-Diaminosuccinic acid, also known as meso-2,3-Diaminosuccinic acid, is an amino acid with the empirical formula C4H8N2O4 and a molecular weight of 148.12 . It is typically found in the form of a white powder .
Synthesis Analysis
The synthesis of this compound can be achieved by treating malic acid with hydrochloric acid . Another method involves a Rh-catalyzed hydrogenation of heteromeric olefinic glycine dimers, which provides an efficient route to diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNC(C(N)C(O)=O)C(O)=O
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that this compound can be used in solution phase peptide synthesis .Physical and Chemical Properties Analysis
This compound is a white powder suitable for solution phase peptide synthesis . It has a molecular weight of 148.12 .Scientific Research Applications
Peptide Chemistry : Riemer et al. (2004) discussed the use of 2,3-diaminosuccinic acid in peptide chemistry, specifically for the incorporation of this nonproteinogenic diamino diacid into peptide structures as a cystine substitute (Riemer, Bayer, Schmitt, & Kessler, 2004).
Microbial Growth : Suzuki, Makishima, and Suzuki (1956) found that Micrococcus ureae can grow using racemic this compound as the sole nitrogen source, indicating its potential role in microbial nutrition (Suzuki, Makishima, & Suzuki, 1956).
Biochemistry : Rinaldi et al. (2005) discovered that this compound is a substrate for beef kidney D-aspartate oxidase, an enzyme involved in oxidative deamination (Rinaldi, Pellegrini, Crifó, & De Marco, 2005).
Synthesis of Chiral Auxiliaries : Serizawa, Ukaji, and Inomata (2006) synthesized novel N-sulfonylated 2,3-diaminosuccinate-type chiral auxiliaries for asymmetric cycloaddition reactions (Serizawa, Ukaji, & Inomata, 2006).
Complexation with Metals : Yoshikawa and Yamasaki (1967) studied the complexes of copper and nickel with meso and racemic 2,3-diaminosuccinic acids, revealing insights into coordination chemistry (Yoshikawa & Yamasaki, 1967).
Catalysis : Muñiz, Almodóvar, Streuff, and Nieger (2006) demonstrated that this compound can be used to generate osmium-diamine chelates, efficient catalysts for aminohydroxylation of alkenes (Muñiz, Almodóvar, Streuff, & Nieger, 2006).
Medicinal Chemistry : Matilla et al. (1994) explored the use of this compound in the formation of cis-dichloro-palladium(II) complexes, which have potential applications in medicinal chemistry, including DNA-binding and antitumor studies (Matilla, Tercero, Dung, Viossat, Perez, Alonso, Martin-Ramos, & Niclós-Gutiérrez, 1994).
Safety and Hazards
2,3-Diaminosuccinic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
While specific future directions for 2,3-Diaminosuccinic acid are not detailed in the search results, it’s worth noting that this compound has been used in the synthesis of other compounds. For example, it has been used as a precursor for the production of rutin, a flavonoid obtained from natural sources .
Properties
IUPAC Name |
2,3-diaminobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNYNCTUBKSHHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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